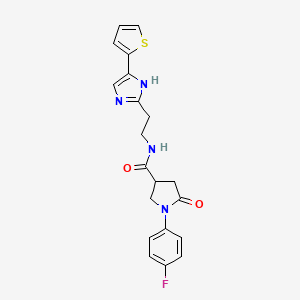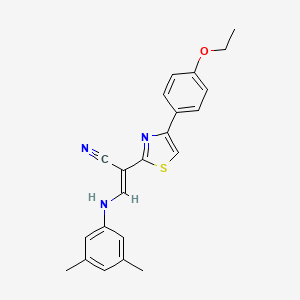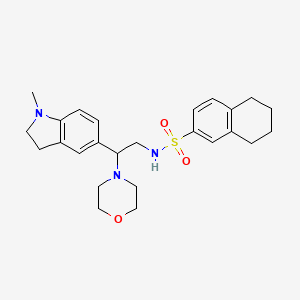![molecular formula C25H19FN4O2S B2715093 7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-21-2](/img/no-structure.png)
7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Light-Emitting Device Applications
One study discusses the synthesis and application of novel 1,8-naphthalimide derivatives, emphasizing their potential as standard-red light-emitting materials for organic light-emitting diode (OLED) applications. These derivatives demonstrate promising photophysical characteristics, including red emission and satisfactory chromaticity, which are crucial for the development of efficient OLEDs (Luo et al., 2015).
Crystal Structure Analysis
Research on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including similar molecular but different crystal structures, highlights the significance of intermolecular interactions, such as hydrogen bonding and π-π stacking. These findings are essential for understanding the molecular assembly and potential applications in materials science (Trilleras et al., 2009).
Chemosensor Development
Another study focuses on the synthesis and characterization of naphthoquinone-based chemosensors for transition metal ions. These chemosensors exhibit remarkable selectivity towards Cu2+ ions, making them valuable for environmental monitoring and chemical analysis applications (Gosavi-Mirkute et al., 2017).
Polymer Synthesis
The polymerization of 4‐(4′‐N‐1,8‐naphthalimidophenyl)‐1,2,4‐triazolidine‐3,5‐dione with diisocyanates explores the creation of novel polyureas. This research provides insights into the rapid polymerization processes and the development of materials with potential applications in coatings, adhesives, and sealants (Mallakpour & Rafiee, 2003).
Fluorescence Studies
A study on the synthesis, UV/Vis, and fluorescence of naphthoquinone pyridyl tetrazole-based chemical probes discusses the development of selective and sensitive compounds for Zn2+ ions. This work is significant for bioimaging and diagnostic applications, providing tools for the detection and visualization of specific ions in biological systems (Balakrishna et al., 2018).
Synthesis of Novel Derivatives
Research on the synthesis and characterization of new derivatives for potential biological activities includes the creation of compounds with improved properties for antimicrobial and antioxidant applications. These studies contribute to the development of new pharmaceuticals and health-related products (Chioma et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrimido[4,5-d]pyrimidine core followed by the introduction of the 4-fluorophenyl and naphthalen-1-ylmethylthio substituents.", "Starting Materials": [ "2,4-diamino-6-methylpyrimidine", "4-chloro-3-nitrobenzoic acid", "4-fluoroaniline", "naphthalen-1-ylmethanethiol", "triethylorthoformate", "acetic anhydride", "sodium hydride", "dimethylformamide", "chloroform", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2,4-diamino-6-methylpyrimidine by reacting 4-chloro-3-nitrobenzoic acid with 2,4-diamino-6-methylpyrimidine in the presence of sodium hydride and dimethylformamide.", "Step 2: Protection of the amino groups of 2,4-diamino-6-methylpyrimidine by reacting with triethylorthoformate and acetic anhydride in chloroform.", "Step 3: Synthesis of the pyrimido[4,5-d]pyrimidine core by reacting the protected 2,4-diamino-6-methylpyrimidine with 4-fluoroaniline in the presence of sodium hydride and dimethylformamide.", "Step 4: Deprotection of the amino groups by reacting with ethanol and water.", "Step 5: Introduction of the naphthalen-1-ylmethylthio substituent by reacting with naphthalen-1-ylmethanethiol in the presence of sodium hydride and dimethylformamide.", "Step 6: Introduction of the 4-fluorophenyl substituent by reacting with 4-fluoroaniline in the presence of sodium hydride and dimethylformamide.", "Step 7: Purification of the final product by column chromatography." ] } | |
Número CAS |
852171-21-2 |
Fórmula molecular |
C25H19FN4O2S |
Peso molecular |
458.51 |
Nombre IUPAC |
7-(4-fluorophenyl)-1,3-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19FN4O2S/c1-29-22-20(24(31)30(2)25(29)32)23(28-21(27-22)16-10-12-18(26)13-11-16)33-14-17-8-5-7-15-6-3-4-9-19(15)17/h3-13H,14H2,1-2H3 |
Clave InChI |
FSRGMAJBJPDHRY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC4=CC=CC5=CC=CC=C54)C(=O)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Aminospiro[3.3]heptan-2-yl)methanol;hydrochloride](/img/structure/B2715011.png)
![3-(2-methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2715012.png)
![2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2715015.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2715020.png)


![N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2715024.png)
![N-(4-ethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2715025.png)
![4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2715026.png)



![2,5-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2715032.png)
